Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
Overview
Description
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) . These enzymes play crucial roles in the biosynthesis of nucleotides and amino acids, which are essential for cell growth and replication.
Mode of Action
The compound interacts with its targets (DHFR and DHPS) by binding to their active sites, thereby inhibiting their action . This inhibition disrupts the normal biochemical processes within the cell, leading to a halt in cell growth and replication.
Biochemical Pathways
The compound affects the folic acid synthesis pathway . By inhibiting DHFR and DHPS, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids. This disruption in the pathway leads to a deficiency in these essential biomolecules, affecting various downstream processes such as DNA replication and protein synthesis.
Pharmacokinetics
The compound’stert-butyl group is known for its unique reactivity pattern, which may influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include a halt in cell growth and replication due to the disruption of nucleotide and amino acid synthesis. This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s tert-butyl group is known to be stable under various conditions, which may enhance the compound’s stability and efficacy .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFBCYQVFFAPX-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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